molecular formula C9H18O2 B6252174 4-(2-hydroxyethyl)-1-methylcyclohexan-1-ol, Mixture of diastereomers CAS No. 1823336-75-9

4-(2-hydroxyethyl)-1-methylcyclohexan-1-ol, Mixture of diastereomers

Katalognummer: B6252174
CAS-Nummer: 1823336-75-9
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: GRLYZCBIETWTTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Hydroxyethyl)-1-methylcyclohexan-1-ol, mixture of diastereomers, is an organic compound with a cyclohexane ring substituted with a hydroxyethyl group and a methyl group This compound exists as a mixture of diastereomers due to the presence of chiral centers in the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyethyl)-1-methylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methylcyclohexene with ethylene oxide in the presence of an acid catalyst. The reaction proceeds via the opening of the epoxide ring, leading to the formation of the hydroxyethyl group on the cyclohexane ring.

Another method involves the hydrogenation of 4-(2-hydroxyethyl)-1-methylcyclohexanone using a suitable hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions. This reaction reduces the ketone group to a secondary alcohol, resulting in the formation of 4-(2-hydroxyethyl)-1-methylcyclohexan-1-ol.

Industrial Production Methods

In industrial settings, the production of 4-(2-hydroxyethyl)-1-methylcyclohexan-1-ol typically involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and epoxide ring-opening reactions are commonly employed due to their efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Hydroxyethyl)-1-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(2-hydroxyethyl)-1-methylcyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The ketone derivative can be reduced back to the alcohol using hydrogenation catalysts.

    Substitution: The hydroxyethyl group can undergo substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products

    Oxidation: 4-(2-Hydroxyethyl)-1-methylcyclohexanone.

    Reduction: 4-(2-Hydroxyethyl)-1-methylcyclohexan-1-ol.

    Substitution: Halogenated derivatives such as 4-(2-chloroethyl)-1-methylcyclohexane.

Wissenschaftliche Forschungsanwendungen

4-(2-Hydroxyethyl)-1-methylcyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Wirkmechanismus

The mechanism of action of 4-(2-hydroxyethyl)-1-methylcyclohexan-1-ol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-Hydroxyethyl)-1-cyclohexanol: Similar structure but lacks the methyl group.

    4-(2-Hydroxyethyl)-1-methylcyclohexanone: The ketone derivative of the compound.

    4-(2-Chloroethyl)-1-methylcyclohexane: A halogenated derivative.

Uniqueness

4-(2-Hydroxyethyl)-1-methylcyclohexan-1-ol is unique due to the presence of both a hydroxyethyl group and a methyl group on the cyclohexane ring, which imparts distinct chemical and physical properties. The mixture of diastereomers adds to its complexity and potential for diverse applications in various fields.

Eigenschaften

CAS-Nummer

1823336-75-9

Molekularformel

C9H18O2

Molekulargewicht

158.24 g/mol

IUPAC-Name

4-(2-hydroxyethyl)-1-methylcyclohexan-1-ol

InChI

InChI=1S/C9H18O2/c1-9(11)5-2-8(3-6-9)4-7-10/h8,10-11H,2-7H2,1H3

InChI-Schlüssel

GRLYZCBIETWTTD-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC(CC1)CCO)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.